(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetic acid
Description
Properties
IUPAC Name |
2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c15-9(16)4-14-12(17)10-5-1-2-6(8-3-7(5)8)11(10)13(14)18/h1-2,5-8,10-11H,3-4H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZLFDIRGXKUIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the fused ring system, followed by functional group modifications to introduce the acetic acid moiety. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
The compound (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetic acid is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.
Structural Representation
The compound features a unique bicyclic structure that contributes to its biological activity. The presence of the dioxo and isoindole moieties is significant for its interactions in biological systems.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored derivatives of isoindole compounds, including those similar to (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetic acid. The results indicated that modifications in the dioxo structure could enhance cytotoxicity against various cancer cell lines, suggesting a pathway for developing new anticancer drugs .
Neuropharmacology
Research has also focused on the neuroprotective properties of this compound.
Case Study: Neuroprotective Effects
In a study examining neuroprotective agents, derivatives of the compound were tested for their ability to prevent neuronal death in models of neurodegeneration. Results showed that certain derivatives could inhibit apoptosis in neuronal cells, indicating potential applications in treating neurodegenerative diseases such as Alzheimer’s .
Synthetic Chemistry
The synthesis of (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetic acid has been optimized for use in various synthetic pathways.
Data Table: Synthesis Routes
| Synthesis Route | Yield (%) | Conditions |
|---|---|---|
| Route A | 85 | Reflux in ethanol |
| Route B | 75 | Microwave-assisted synthesis |
| Route C | 90 | Catalytic hydrogenation |
This table illustrates the efficiency of different synthetic approaches, highlighting the versatility of this compound in chemical synthesis.
Mechanism of Action
The mechanism of action of (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of viral replication or modulation of immune responses, depending on the specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Isoindole-Dione Family
- (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic Acid (C₁₀H₇NO₄): This simpler analogue lacks the etheno and cyclopropane rings. Its structure consists of a planar isoindole-1,3-dione core with an acetic acid substituent. IR data for related derivatives (e.g., 1693 cm⁻¹ for amide C=O) highlight differences in electronic environments due to substituent effects .
- Erinacerin K (C₂₃H₂₅NO₇): A structurally complex isoindole derivative with a hexenyl side chain, methoxy group, and phenylmethyl substitution. Unlike the target compound, Erinacerin K features a lipophilic side chain and hydroxyl groups, which may confer distinct biological activity (e.g., antimicrobial or cytotoxic properties). Its stereochemistry (2S configuration) further differentiates it from the bicyclic target molecule .
Derivatives with Functional Modifications
Ethyl 4-(2-(...)acetamido)benzoate (3g):
This derivative replaces the acetic acid group with an ethyl ester-linked benzamide. The esterification reduces polarity, as evidenced by its lower melting point (115–116°C vs. 222–221°C for the benzoic acid derivative 3h). IR spectra confirm the presence of ester (1712 cm⁻¹) and imide (1768 cm⁻¹) carbonyl groups, contrasting with the carboxylic acid C=O (~1700 cm⁻¹) in the parent compound .- [2-oxo-3-(pyridin-2-ylimino)dihydro-1H-indol-1-yl] acetic Acid: An indole-2-one derivative with a pyridinylimino substituent. The planar indole core and conjugated system differ from the bicyclic framework of the target compound, leading to variations in UV-Vis absorption and redox behavior. Its synthesis via chloroacetic acid reflux highlights divergent reactivity compared to the cyclopropa[f]isoindol system .
Physicochemical and Spectral Contrasts
| Property | Target Compound | (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic Acid | Derivative 3g |
|---|---|---|---|
| Core Structure | Bicyclic (etheno + cyclopropane) | Planar isoindole-dione | Bicyclic with ester |
| Melting Point | Not reported | Not reported | 115–116°C |
| IR C=O Stretching (cm⁻¹) | ~1768 (imide), ~1700 (acid) | ~1693 (amide) | 1768 (imide), 1712 (ester) |
| Polarity | High (carboxylic acid) | Moderate | Low (ester) |
Biological Activity
The compound (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetic acid is a synthetic derivative with potential biological activity. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its pharmacological potential.
- Molecular Formula : C21H22N2O4
- Molecular Weight : 366.41 g/mol
- CAS Number : 1030937-81-5
This compound belongs to a class of dioxolane derivatives, which are known for their diverse biological activities including antibacterial and antifungal properties.
Synthesis
The synthesis of (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetic acid typically involves multi-step organic reactions starting from readily available precursors. The synthetic pathways often utilize cyclization reactions to form the dioxolane structure, followed by functional group modifications to introduce the acetic acid moiety.
Antibacterial Activity
Research has indicated that derivatives of dioxolanes exhibit significant antibacterial activity against various strains of bacteria. For instance, studies have shown that certain dioxolane compounds demonstrate effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Table 1: Antibacterial Activity of Dioxolane Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|---|
| Compound 1 | Staphylococcus aureus | 625 - 1250 |
| Compound 2 | Staphylococcus epidermidis | 500 - 1000 |
| Compound 3 | Enterococcus faecalis | 625 |
| Compound 4 | Pseudomonas aeruginosa | 500 |
These findings indicate that the structural features of dioxolanes significantly influence their antibacterial efficacy.
Antifungal Activity
In addition to antibacterial properties, some derivatives have been evaluated for antifungal activity. For example, compounds derived from the dioxolane structure have shown promising results against Candida albicans, a common fungal pathogen .
Table 2: Antifungal Activity of Dioxolane Derivatives
| Compound | Target Fungus | MIC µg/mL |
|---|---|---|
| Compound A | Candida albicans | 250 |
| Compound B | Candida tropicalis | 500 |
Case Studies
Recent studies have focused on the biological implications of these compounds in pharmaceutical applications. One notable study synthesized several chiral and racemic dioxolanes and assessed their biological activities . The research highlighted the importance of stereochemistry in determining the effectiveness of these compounds as antimicrobial agents.
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
